molecular formula C4H10N4S2 B14647138 N~1~-Ethylhydrazine-1,2-dicarbothioamide CAS No. 52804-61-2

N~1~-Ethylhydrazine-1,2-dicarbothioamide

Cat. No.: B14647138
CAS No.: 52804-61-2
M. Wt: 178.3 g/mol
InChI Key: XEFLKTWDOPRJLJ-UHFFFAOYSA-N
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Description

N¹-Ethylhydrazine-1,2-dicarbothioamide is a hydrazine derivative with two carbothioamide groups (-C(=S)-NH₂) attached to the hydrazine backbone and an ethyl substituent on the N¹ nitrogen atom (Fig. 1). This compound belongs to the class of thiourea analogs, which are characterized by sulfur-containing functional groups that enhance metal-binding capabilities and biological activity . The ethyl group introduces moderate lipophilicity, influencing solubility and reactivity compared to unsubstituted hydrazine-1,2-dicarbothioamide .

Synthesis: The synthesis typically involves reacting hydrazine derivatives with thiocarbonyl reagents. For example, analogous compounds like N,N’-disubstituted hydrazine-1,2-dicarbothioamides are prepared by condensing substituted amines with thiosemicarbazide under reflux in ethanol with acetic acid catalysis .

Properties

CAS No.

52804-61-2

Molecular Formula

C4H10N4S2

Molecular Weight

178.3 g/mol

IUPAC Name

1-(carbamothioylamino)-3-ethylthiourea

InChI

InChI=1S/C4H10N4S2/c1-2-6-4(10)8-7-3(5)9/h2H2,1H3,(H3,5,7,9)(H2,6,8,10)

InChI Key

XEFLKTWDOPRJLJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=S)N

Origin of Product

United States

Preparation Methods

The synthesis of N1-Ethylhydrazine-1,2-dicarbothioamide typically involves the reaction of ethylhydrazine with carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioamide group. The reaction mixture is then subjected to reflux, followed by purification steps to isolate the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N~1~-Ethylhydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the thioamide group to an amine group. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N~1~-Ethylhydrazine-1,2-dicarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-Ethylhydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Hydrazine-1,2-dicarbothioamides

Compound Name Substituents Key Properties/Applications References
N¹-Ethylhydrazine-1,2-dicarbothioamide N¹-Ethyl Moderate lipophilicity; potential metal coordination
Hydrazine-1,2-dicarbothioamide Unsubstituted High reactivity; used as a ligand or intermediate
N,N’-Diphenylhydrazine-1,2-dicarbothioamide N¹,N²-Diphenyl Enhanced aromatic interactions; used in cloud-point extraction of Pb(II)/Cu(II)
N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide N-Aryl, pyridinylidene Anticancer activity (IC₅₀ = 0.8 µM/L)
N,N’-Diallylhydrazine-1,2-dicarbothioamide N¹,N²-Diallyl Increased steric bulk; altered reaction kinetics

Reactivity and Chemical Behavior

  • Metal Coordination : N¹-Ethyl derivatives form stable complexes with transition metals (e.g., Co, Ni), as seen in studies on analogous N-ethylhydrazine-1-carbothioamide metal complexes . This contrasts with N,N’-diphenyl derivatives, where aromatic substituents may hinder metal binding due to steric effects .
  • Reaction with Electrophiles: Ethyl-substituted compounds exhibit moderate reactivity in nucleophilic substitutions compared to aryl-substituted analogs. For instance, N,N’-bis(benzyl) derivatives react efficiently with 2-bromoacetophenones to form thiadiazole derivatives, whereas ethyl groups may slow such reactions .

Physicochemical Properties

  • Solubility: Ethyl groups enhance solubility in polar organic solvents (e.g., ethanol, DMF) compared to aryl-substituted derivatives, which are more lipophilic .
  • Crystallinity : Aryl derivatives (e.g., N,N’-diphenyl) often form stable crystals amenable to X-ray diffraction studies, whereas alkyl-substituted analogs like the ethyl derivative may exhibit lower crystallinity .

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